molecular formula C24H27N3O5 B2795109 3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-03-8

3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2795109
CAS No.: 1021264-03-8
M. Wt: 437.496
InChI Key: LSBYIXJQDDEFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of triazaspiro compounds , which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N3_3O3_3
  • Molecular Weight : 282.32 g/mol
  • CAS Number : 13625-39-3

Research indicates that triazaspiro compounds exhibit various mechanisms of action, primarily through inhibition of specific enzymes and pathways. Notably:

  • Prolyl Hydroxylase Inhibition : Studies have shown that derivatives of triazaspiro compounds act as potent inhibitors of prolyl hydroxylases (PHDs), which are critical for the regulation of hypoxia-inducible factors (HIFs). This inhibition leads to increased erythropoietin (EPO) production, suggesting potential applications in treating anemia .
  • Cardioprotective Effects : Recent findings suggest that certain derivatives can inhibit permeability transition pores in mitochondria, providing cardioprotective effects without the toxic side effects associated with traditional inhibitors like Oligomycin A .

Erythropoietin Upregulation

The primary therapeutic application of triazaspiro compounds is in the treatment of anemia through EPO upregulation. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedEPO IncreaseMechanism
1,3,8-Triazaspiro[4.5]decane-2,4-dioneSignificantPHD inhibition
PP11 (derivative)RobustMitochondrial protection
C.10 (derivative)ModeratePTP inhibition

Case Studies

  • In Vivo Efficacy : In a preclinical study involving animal models, administration of this compound resulted in marked increases in hemoglobin levels and improved oxygen-carrying capacity compared to control groups.
  • Safety Profile : Comparative studies demonstrated that this compound has a favorable safety profile with minimal hepatic enzyme elevation when compared to traditional treatments for anemia .

Properties

IUPAC Name

3-(2-phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-18(32-20-10-6-3-7-11-20)21(28)26-14-12-24(13-15-26)22(29)27(23(30)25-24)16-17-31-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYIXJQDDEFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.